molecular formula C20H27F2N5O5S B10939484 N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide

Cat. No.: B10939484
M. Wt: 487.5 g/mol
InChI Key: QJWZCUAGGJBQJB-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes difluoromethoxy, methoxyphenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves multiple steps, including the preparation of intermediate compounds. One common synthetic route starts with the preparation of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, which is then subjected to various reactions such as oxidation, esterification, addition, methylation, and hydrolysis . The final step involves the coupling of the intermediate with the appropriate piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and methoxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in fatty acid elongation, thereby affecting cellular processes such as shoot formation and cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-{4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C20H27F2N5O5S

Molecular Weight

487.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C20H27F2N5O5S/c1-4-26-12-18(14(2)24-26)33(29,30)27-9-7-25(8-10-27)13-19(28)23-15-5-6-16(32-20(21)22)17(11-15)31-3/h5-6,11-12,20H,4,7-10,13H2,1-3H3,(H,23,28)

InChI Key

QJWZCUAGGJBQJB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)OC(F)F)OC

Origin of Product

United States

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